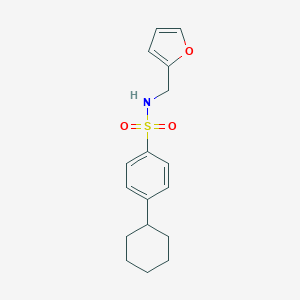
4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and pharmacology. This compound belongs to the class of sulfonamide compounds and has a molecular formula of C19H23NO3S. In
Scientific Research Applications
4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide has been studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to have potential as an anticancer agent.
Mechanism of Action
The exact mechanism of action of 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which play a crucial role in the production of prostaglandins. Prostaglandins are responsible for inducing inflammation, pain, and fever in the body. By inhibiting the activity of these enzymes, 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide can reduce the levels of inflammatory cytokines in the body, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been found to inhibit the proliferation of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide in lab experiments is its potential as an anti-inflammatory and analgesic agent. This makes it useful for studying the mechanisms of inflammation and pain in the body. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide. One area of interest is its potential as an anticancer agent. More research is needed to fully understand its effects on cancer cells and its potential as a cancer treatment. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide is a chemical compound that has potential applications in the field of medicine and pharmacology. Its anti-inflammatory, analgesic, and antipyretic properties make it useful for studying the mechanisms of inflammation and pain in the body. Additionally, it has potential as an anticancer agent. However, more research is needed to fully understand its effects and potential applications.
Synthesis Methods
The synthesis of 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide involves the reaction between 4-cyclohexylbenzenesulfonyl chloride and 2-furylmethylamine. This reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
properties
Product Name |
4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C17H21NO3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-cyclohexyl-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c19-22(20,18-13-16-7-4-12-21-16)17-10-8-15(9-11-17)14-5-2-1-3-6-14/h4,7-12,14,18H,1-3,5-6,13H2 |
InChI Key |
GTZXBAQBBUAQLQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
![N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)
![2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide](/img/structure/B261617.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B261618.png)




![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)

![1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine](/img/structure/B261642.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)